![molecular formula C20H13NO2 B14302650 4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one CAS No. 120450-34-2](/img/structure/B14302650.png)
4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-([1,1’-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one is an organic compound that features a biphenyl group attached to a benzoxazinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one typically involves the condensation of a biphenyl derivative with a benzoxazinone precursor. One common method involves the reaction of [1,1’-biphenyl]-4,4’-dicarbaldehyde with an appropriate amine under acidic conditions to form the desired benzoxazinone ring . The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-([1,1’-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler compound with two phenyl rings connected by a single bond.
Benzoxazinone: A compound with a benzoxazinone ring structure but lacking the biphenyl group.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one is unique due to the combination of the biphenyl and benzoxazinone moieties, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
120450-34-2 |
|---|---|
Formule moléculaire |
C20H13NO2 |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
4-(4-phenylphenyl)-2,3-benzoxazin-1-one |
InChI |
InChI=1S/C20H13NO2/c22-20-18-9-5-4-8-17(18)19(21-23-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
Clé InChI |
VBWNAMVLTBGYOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=O)C4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


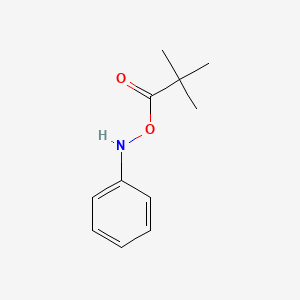


![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
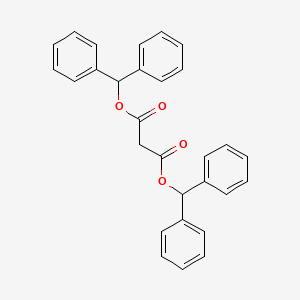
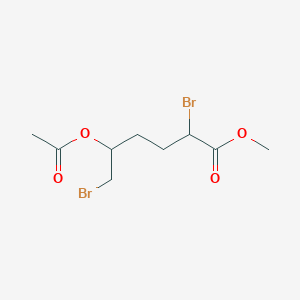
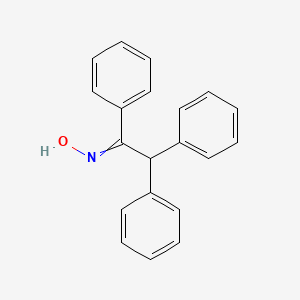
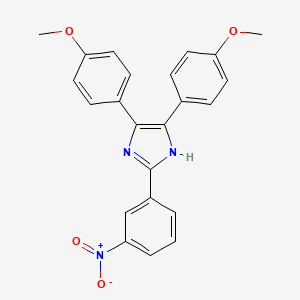
![3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine](/img/structure/B14302632.png)



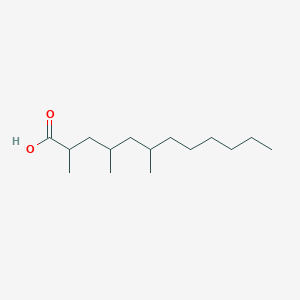
![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)
